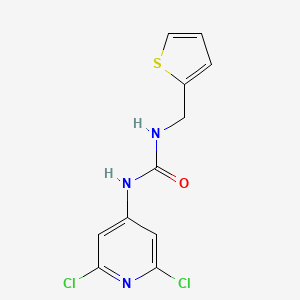

N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

概要

説明

N-(2,6-dichloro-4-pyridyl)-N’-(2-thienylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structural features of this compound, such as the presence of pyridyl and thienyl groups, contribute to its distinct chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichloro-4-pyridyl)-N’-(2-thienylmethyl)urea typically involves the reaction of 2,6-dichloro-4-pyridinecarboxylic acid with thienylmethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods

On an industrial scale, the production of N-(2,6-dichloro-4-pyridyl)-N’-(2-thienylmethyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The dichloropyridyl moiety in the compound is susceptible to nucleophilic substitution due to the electron-withdrawing effects of the chlorine atoms. This reactivity is comparable to other dichloropyridine derivatives .

-

Example Reaction :

Conditions: Ethanol, reflux (70–80°C), 6–8 hours.

Oxidation and Reduction

The urea group and aromatic systems undergo oxidation and reduction under specific conditions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | , acidic media | Sulfoxide derivatives of thienyl group |

| Reduction | , THF | Reduced pyridyl intermediates |

Condensation Reactions

The thienylmethyl group participates in condensation with aldehydes or ketones, forming Schiff base derivatives. For example:

Key Conditions : Catalytic acetic acid, 60°C, 4–6 hours .

Interaction with Electrophiles

The pyridyl nitrogen can act as a weak base, reacting with electrophiles such as alkyl halides:

Notable Reagents : Methyl iodide, benzyl chloride .

Thermal Decomposition

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, releasing and forming chlorinated aromatic byproducts .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related ureas due to its thienylmethyl substituent. Key distinctions include:

Key Research Findings

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

作用機序

The mechanism of action of N-(2,6-dichloro-4-pyridyl)-N’-(2-thienylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses.

類似化合物との比較

Similar Compounds

- N-(2,6-dichlorophenyl)-N’-(2-thienylmethyl)urea

- N-(2,6-dichloro-4-pyridyl)-N’-(phenylmethyl)urea

- N-(2,6-dichloro-4-pyridyl)-N’-(2-furylmethyl)urea

Uniqueness

N-(2,6-dichloro-4-pyridyl)-N’-(2-thienylmethyl)urea is unique due to the presence of both pyridyl and thienyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for various applications.

生物活性

N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure, characterized by a pyridine ring substituted at the 2 and 6 positions with chlorine atoms and a thiophene group linked through a methylene bridge, contributes to its diverse biological activities. The molecular formula of this compound is CHClNOS, with a molar mass of approximately 302.18 g/mol.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential applications in agriculture and medicine.

Plant Growth Regulation

Research indicates that this compound functions as a plant growth regulator, exhibiting cytokinin-like activity. It has been shown to enhance plant growth and development when applied in combination with other growth regulators. For instance, studies have demonstrated that it can synergistically enhance the effects of cytokinins in various plant species.

Table 1: Effects on Plant Growth

| Compound | Effect on Growth | Synergistic Agents | Reference |

|---|---|---|---|

| This compound | Enhanced growth rates | Cytokinins | |

| N-(4-pyridyl)-N'-phenylurea | Strong cytokinin activity | None reported | |

| N,N'-dichlorobenzene-1,3-diamine | Antibacterial properties | None reported |

Medicinal Applications

In the medical field, the compound's potential as an inhibitor of specific enzymes has been investigated. Its structural features allow it to interact with various biological targets, potentially modulating cellular pathways involved in disease mechanisms.

Case Study: Neurodegenerative Diseases

One notable study examined the role of urea derivatives in targeting protein kinase Dyrk1A, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. While this compound was not the primary focus of this research, its structural analogs demonstrated significant inhibition of Dyrk1A activity, suggesting potential for further investigation into similar compounds .

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors within plant and animal systems. This binding can lead to inhibition or modulation of enzymatic activity, resulting in altered physiological responses. The presence of both pyridine and thiophene moieties enhances its reactivity and biological effectiveness compared to other similar compounds.

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of target enzymes |

| Receptor Modulation | Alters receptor function through binding interactions |

Research Findings and Future Directions

Current research emphasizes the need for further exploration into the pharmacological properties and potential therapeutic applications of this compound. Future studies should focus on:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).

- Toxicological assessments to evaluate safety profiles for both agricultural and medicinal uses.

- Exploration of combinatorial therapies that utilize this compound alongside other therapeutic agents for enhanced efficacy.

特性

IUPAC Name |

1-(2,6-dichloropyridin-4-yl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3OS/c12-9-4-7(5-10(13)16-9)15-11(17)14-6-8-2-1-3-18-8/h1-5H,6H2,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISPERNHRQYNPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NC2=CC(=NC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。